molecular formula C7H9IN2O3 B8019463 Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate

Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8019463
M. Wt: 296.06 g/mol
InChI Key: CAVJEEHZFCIPKD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of an iodine atom at the 4-position, a methoxymethyl group at the 1-position, and a carboxylate ester group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination. This step often employs iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the ester group, converting it to the corresponding alcohol.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, facilitating the formation of carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or THF.

Major Products

    Substitution: Derivatives with various functional groups replacing the iodine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and modifications at the 4- and 1-positions can lead to compounds with significant biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, derivatives of this compound are investigated for their use in agrochemicals, dyes, and polymers. The versatility of the pyrazole ring system allows for the design of molecules with specific properties tailored to various applications.

Mechanism of Action

The mechanism by which Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative in vivo.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-chloro-1-(methoxymethyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom at the 4-position.

    Methyl 4-fluoro-1-(methoxymethyl)-1H-pyrazole-3-carboxylate: Features a fluorine atom at the 4-position

Properties

IUPAC Name

methyl 4-iodo-1-(methoxymethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O3/c1-12-4-10-3-5(8)6(9-10)7(11)13-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVJEEHZFCIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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